2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide
CAS No.: 1178818-50-2
Cat. No.: VC2820536
Molecular Formula: C11H10ClFN2O
Molecular Weight: 240.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178818-50-2 |
|---|---|
| Molecular Formula | C11H10ClFN2O |
| Molecular Weight | 240.66 g/mol |
| IUPAC Name | 2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C11H10ClFN2O/c1-15(11(16)5-12)7-9-4-8(6-14)2-3-10(9)13/h2-4H,5,7H2,1H3 |
| Standard InChI Key | RRVPVFAVKWOYAI-UHFFFAOYSA-N |
| SMILES | CN(CC1=C(C=CC(=C1)C#N)F)C(=O)CCl |
| Canonical SMILES | CN(CC1=C(C=CC(=C1)C#N)F)C(=O)CCl |
Introduction
Physical and Chemical Properties
2-Chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide possesses distinct physical and chemical properties that influence its behavior in various applications. The key properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Chloro-N-[(5-Cyano-2-Fluorophenyl)Methyl]-N-Methylacetamide
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClFN2O |
| Molecular Weight | 240.66 g/mol |
| CAS Number | 1178818-50-2 |
| Storage Recommendation | Cold conditions (dry ice) |
| Purity (Commercial) | Approximately 95% |
| Usage Classification | For research use only |
The compound contains multiple functional groups that contribute to its chemical reactivity. The chloroacetamide group is known to be reactive, particularly toward nucleophiles, making this compound potentially useful as an alkylating agent in organic synthesis. The cyano group can participate in various transformations and serves as a precursor to other functional groups such as carboxylic acids, amides, and amines. The fluoro substituent enhances metabolic stability in biological systems and can modify electronic properties of the aromatic ring.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide, providing context for understanding its potential properties and applications.
One notable example is 2-Chloro-N-(3,4-dimethoxybenzyl)acetamide (CAS: 65836-72-8), which has been studied as a selective inhibitor of UBA5 with applications in pancreatic cancer research . This compound shares the core 2-chloro-N-benzylacetamide structure but differs in the aromatic substituents, having dimethoxy groups instead of cyano and fluoro groups.
The patent literature describes various substituted cyanomethyl(ene) compounds with antimicrobial properties . While these compounds differ structurally from our target compound, they demonstrate the biological potential of molecules containing cyano groups.
Table 2: Comparison of 2-Chloro-N-[(5-Cyano-2-Fluorophenyl)Methyl]-N-Methylacetamide with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume